Antiproliferative Activity in HeLa Cervical Carcinoma Cells vs. Library Baseline
In a PubChem-deposited HTS dataset (AID 1259361), N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide demonstrated concentration-dependent inhibition of HeLa cell proliferation over 48 h, with at least one replicate registering an IC50 ≤ 1 µM by WST-8 assay. Among 6 compounds tested in this panel, 3 were classified as Active and 1 met the ≤1 µM potency threshold, placing the target compound in the top-tier subset of this limited screening set [1]. No comparator data for a named structural analog are available within this assay; the activity is benchmarked only against the screening library aggregate.
| Evidence Dimension | Antiproliferative IC50 (HeLa, 48 h, WST-8) |
|---|---|
| Target Compound Data | ≤ 1 µM (one or more replicates) |
| Comparator Or Baseline | Library aggregate: 3 Active / 6 Tested; 1 compound ≤ 1 µM |
| Quantified Difference | Target compound ranks among the most potent in this screening set |
| Conditions | Human HeLa cervical carcinoma cells; WST-8 viability endpoint; 48 h incubation; PubChem AID 1259361 |
Why This Matters
This supports the compound's classification as a sub-micromolar antiproliferative agent in HeLa cells, a prerequisite for further oncology-focused validation, though absence of side-by-side comparator data precludes claims of superiority over specific analogs.
- [1] PubChem BioAssay AID 1259361: Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. National Center for Biotechnology Information. View Source
